molecular formula C7H11BrO4 B032926 Diethyl bromomalonate CAS No. 685-87-0

Diethyl bromomalonate

Cat. No. B032926
Key on ui cas rn: 685-87-0
M. Wt: 239.06 g/mol
InChI Key: FNJVDWXUKLTFFL-UHFFFAOYSA-N
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Patent
US06465676B2

Procedure details

16.0 g of diethyl malonate was added to 27.3 g of carbon tetrachloride. Into the resultant mixture was dropped 16.4 g of bromine under stirring at room temperature. After the completion of the dropping, the mixture was heated to 80° C. and refluxed for 1 hour to thereby remove hydrogen bromide formed by the reaction. The liquid reaction mixture thus obtained was washed with a 5% aqueous solution of sodium carbonate and carbon tetrachloride was distilled off. Then distillation was carried out to give 19.1 g (yield: 80.0%) of diethyl bromomalonate.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Br:12]Br.Br>C(Cl)(Cl)(Cl)Cl>[Br:12][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
27.3 g
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16.4 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the completion of the dropping, the mixture was heated to 80° C.
CUSTOM
Type
CUSTOM
Details
formed by the reaction
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
thus obtained
WASH
Type
WASH
Details
was washed with a 5% aqueous solution of sodium carbonate and carbon tetrachloride
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
Then distillation

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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